molecular formula C9H16O2 B13476540 [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol

[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol

Cat. No.: B13476540
M. Wt: 156.22 g/mol
InChI Key: KWQUQHYLXANZFR-CBLAIPOGSA-N
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Description

[(1R,5S,7s)-3-oxabicyclo[331]nonan-7-yl]methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a bicyclic ketone precursor using sodium borohydride in methanol . Another approach includes the use of ruthenium catalysts to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol is unique due to its specific ring structure and the presence of an oxygen atom within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

[(1S,5R)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol

InChI

InChI=1S/C9H16O2/c10-4-7-1-8-3-9(2-7)6-11-5-8/h7-10H,1-6H2/t7?,8-,9+

InChI Key

KWQUQHYLXANZFR-CBLAIPOGSA-N

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1COC2)CO

Canonical SMILES

C1C2CC(CC1COC2)CO

Origin of Product

United States

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